4-cyano-N-(2,4-dimethylphenyl)benzamide
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Overview
Description
4-cyano-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C16H14N2O It is characterized by the presence of a cyano group (-CN) attached to the benzamide structure, along with two methyl groups at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2,4-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
The reaction can be represented as follows:
4-cyanobenzoyl chloride+2,4-dimethylaniline→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-cyano-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2-fluorophenyl)benzamide
- 4-cyano-N-(4-acetylphenyl)benzamide
- 4-cyano-N-(2-propynyl)benzamide
Uniqueness
4-cyano-N-(2,4-dimethylphenyl)benzamide is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
744229-40-1 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-cyano-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O/c1-11-3-8-15(12(2)9-11)18-16(19)14-6-4-13(10-17)5-7-14/h3-9H,1-2H3,(H,18,19) |
InChI Key |
ZWYNGQGUHLIKCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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